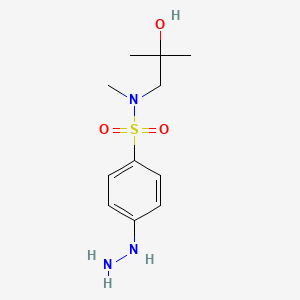

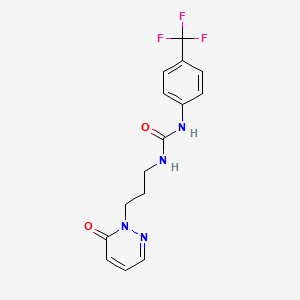

Fmoc-L-Pro(4-NH-Poc)-OH (4S)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

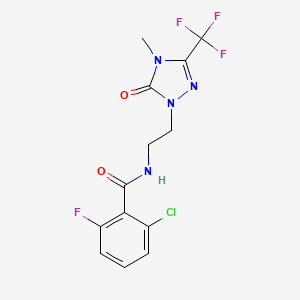

Fmoc-L-Pro(4-NH-Poc)-OH (4S) is a synthetic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a modified form of the natural amino acid L-proline and is commonly used in peptide synthesis.

Aplicaciones Científicas De Investigación

Antibacterial and Anti-inflammatory Applications

The advancement of peptide- and amino-acid-based nanotechnology has introduced new avenues for the development of biomedical materials. A study highlighted the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH. These nanoassemblies exhibit significant effects on bacterial morphology and are incorporated within resin-based composites to inhibit bacterial growth and viability without affecting the composites' mechanical and optical properties. This research underlines the potential of Fmoc-decorated amino acids in creating enhanced materials for biomedical applications, particularly in antibacterial and anti-inflammatory domains (Schnaider et al., 2019).

Supramolecular Gels for Biomedical Use

Fmoc-functionalized amino acids are essential in forming supramolecular hydrogels, recognized for their biocompatible and biodegradable properties, making them suitable for various biomedical applications. Research into Fmoc-Lys(FMOC)-OH, a positively charged amino acid, explores its weak antimicrobial properties and its role in enhancing the antimicrobial activity of supramolecular gels when combined with colloidal and ionic silver. These findings underscore the utility of Fmoc-functionalized amino acids in developing new soft materials for biomedical applications (Croitoriu et al., 2021).

Hydrogelation and Self-Assembly

The study of hydrogels formed by Fmoc-protected aromatic amino acids, such as phenylalanine derivatives, reveals the significant influence of side chain functionalization on self-assembly and hydrogelation behavior. Modifications to the C-terminal carboxylic acid of these molecules alter their hydrophobicity and hydrogen bond capacity, affecting their ability to form hydrogels. This research highlights the complex interplay between monomer and solvent interactions in self-assembly processes, offering insights for optimizing amino acid low molecular weight hydrogelators for various applications (Ryan et al., 2011).

Nanotechnology and Material Science

Fmoc-protected amino acids, such as Fmoc-Phe-OH, facilitate the formation of hydrogels that can stabilize fluorescent silver nanoclusters, showcasing the intersection of nanotechnology and material science. These hydrogels, formed at physiological pH and room temperature, provide a stable matrix for silver nanoclusters, exhibiting unique fluorescent properties. This application illustrates the potential of Fmoc-protected amino acids in creating functional materials for nanotechnology and material science research (Roy & Banerjee, 2011).

Chromatographic Applications

The development of improved high-performance liquid chromatography (HPLC) methods for the analysis of amino acids derivatized with 9-fluorenylmethyl chloroformate (Fmoc) demonstrates the relevance of Fmoc-protected amino acids in analytical chemistry. These methods facilitate the separation and analysis of amino acids, offering enhanced sensitivity and reproducibility for protein identification and quality control in biological samples (Ou et al., 1996).

Propiedades

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-ynoxycarbonylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBNECUQRITMN-BTYIYWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

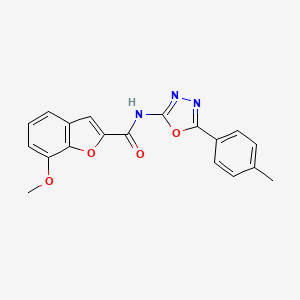

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)

![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)

![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)

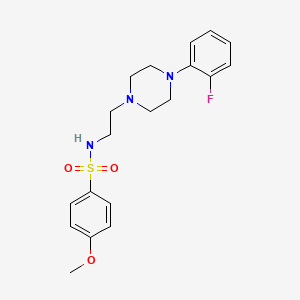

![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)

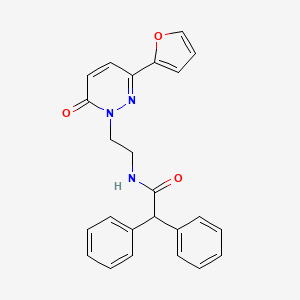

![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)